(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one
Description
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6- |
InChI Key |
AATYJMATKNPXPT-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to this compound involves the condensation reaction between o-bromobenzaldehyde (2-bromobenzaldehyde) and 2-methyl-4-oxazolone or related glycine derivatives under dehydrating and basic conditions.
- Key Reactants:
- o-Bromobenzaldehyde
- 2-Methyl-4-oxazolone or N-substituted glycine derivatives (e.g., N-benzoylglycine or N-acetylglycine)
- Reagents and Conditions:
- Acetic anhydride as a dehydrating agent
- Anhydrous potassium acetate as a base
- Reaction temperature maintained between 90-100°C
- Nitrogen atmosphere to prevent oxidation
- Reaction Type: Knoevenagel-type condensation followed by cyclization to form the oxazolone ring
This method is well-documented in patent literature and research articles, showing high yields and reproducibility.
Detailed Procedure from Patent Literature
A representative synthesis is described in patent CN104672124A, which outlines the preparation of (4Z)-4-[(2-bromophenyl)methylene]-2-phenyl-1,3-oxazol-5-one, closely related to the target compound with a methyl substituent variant.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-Benzoylglycine (0.5 mol), anhydrous potassium acetate (0.55 mol), acetic anhydride (2.5 mol) | Mixed under nitrogen atmosphere with mechanical stirring for 30 min; solid-liquid system formed |
| 2 | Slow addition of o-bromobenzaldehyde (0.55 mol) | Heated to 90-100°C with slight reflux; reaction monitored by TLC until completion |
| 3 | Cooling to 0-5°C; crystallization for 6 hours | Yellow solid precipitated; isolated by suction filtration |
- The reaction mixture transitions from solid-liquid to fully dissolved with a deepening wine-red color indicating progress.
- The use of acetic anhydride facilitates cyclization and dehydration to form the oxazolone ring.
- Potassium acetate acts as a mild base to promote condensation.
This procedure yields the this compound as a yellow crystalline solid with high purity.
Industrial Production Considerations
Industrial synthesis of this compound typically adapts the laboratory condensation method with modifications:
- Use of continuous flow reactors for better heat and mass transfer
- Automated reagent addition and temperature control to enhance reproducibility
- Optimization of solvent choice and base concentration to maximize yield and purity
- Implementation of in-line purification techniques to reduce downstream processing
These adaptations ensure consistent product quality and scalability for commercial applications.
Data Table Summarizing Preparation Methods
Research Discoveries and Characterization
- The synthesized this compound has been characterized by various spectral techniques including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), mass spectrometry (MS), and elemental analysis confirming the structure and purity.
- The compound exhibits the characteristic oxazolone ring vibrations in FT-IR and distinctive chemical shifts in ^1H-NMR corresponding to the methylene and aromatic protons.
- Its purity and isomeric form (Z-configuration) are confirmed by TLC and chromatographic methods during synthesis monitoring.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methyl-5(4H)-oxazolone derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and bromophenyl derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
*Calculated based on molecular formula C₁₁H₈BrNO₂.
Key Observations :
Physicochemical Properties
- Solubility : Methoxy groups (e.g., ) increase polarity and water solubility, whereas bromine reduces solubility in polar solvents due to hydrophobicity.
- Stability : Bromine’s electron-withdrawing effect may stabilize the oxazolone ring against hydrolysis compared to electron-donating methoxy groups .
Biological Activity
(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one is a compound with significant potential in various biological applications, primarily due to its unique chemical structure, which includes an oxazolone ring and a bromophenyl substituent. This article explores its biological activities, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈BrNO₂, with a molecular weight of 252.09 g/mol. The compound features a five-membered heterocyclic structure that includes both nitrogen and oxygen atoms, contributing to its reactivity and interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Preliminary research indicates that this compound exhibits both bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria, as well as yeast species such as Candida albicans.
In Vitro Antibacterial Testing
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several microorganisms are summarized in the following table:
| Microorganism | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| E. coli ATCC 25922 | 0.4 | 12.5 |
| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |
| S. aureus ATCC 25923 | 6.25 | 13.12 |
| B. cereus PTCC 1015 | - | 0.05 |
| B. subtilis PTCC 1023 | - | 0.05 |
| C. albicans PTCC 5011 | 0.05 | 6.25 |
The data indicates that the compound is particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their clinical significance due to antibiotic resistance .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells. Studies indicate that at concentrations ranging from 0.01 to 1 mg/ml, the compound significantly decreased cell viability, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may disrupt bacterial biofilms and inhibit quorum sensing in pathogenic bacteria, which are critical factors in bacterial virulence . Additionally, it may induce apoptosis in cancer cells through oxidative stress pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Antimicrobial Activity : A study on related oxazolone derivatives demonstrated significant antibacterial activity against strains resistant to conventional antibiotics .
- Cytotoxicity : Research on oxazolone compounds revealed their potential to induce cell death in various cancer cell lines, indicating a promising avenue for anticancer drug development .
- Biofilm Inhibition : Another study highlighted the ability of oxazolone derivatives to prevent biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing intermediates like 2-(4-bromophenylsulfonyl)benzamido-acetic acid with aromatic aldehydes (e.g., 2-bromobenzaldehyde) in acetic anhydride and sodium acetate. Reflux durations (4–6 hours) and solvent mixtures (ethanol-chloroform for recrystallization) are critical for yield optimization .
- Key Parameters : Monitor reaction progress via TLC, and purify crude products using sequential washing (5% NaHCO₃, water) and recrystallization .
Q. How is the structural identity of this compound confirmed?
- Techniques : Use single-crystal X-ray diffraction (XRD) for absolute configuration determination, supported by NMR (¹H/¹³C) and IR spectroscopy. XRD data (e.g., R factor < 0.05) validate the Z-configuration of the exocyclic double bond .
- Data Interpretation : NMR coupling constants (e.g., J = 12–14 Hz for olefinic protons) confirm stereochemistry, while IR peaks at 1700–1750 cm⁻¹ indicate the oxazolone carbonyl .
Q. What analytical methods ensure purity and stability of the compound during storage?
- Quality Control : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Root Cause Analysis : Yield disparities often stem from variations in aldehyde reactivity (electron-withdrawing vs. donating groups) or catalyst choice. For example, sodium acetate vs. alternative bases (e.g., K₂CO₃) may alter reaction kinetics .
- Experimental Design : Conduct a Design of Experiment (DoE) study to isolate variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
Q. What mechanistic insights explain the role of catalysts in oxazolone ring formation?
- Catalytic Pathways : Acetic anhydride acts as both solvent and dehydrating agent, facilitating cyclization via intermediate acetylation. Metal catalysts (e.g., Zn or Cu) may enhance regioselectivity in analogous systems by coordinating to carbonyl groups .
- Validation : Isotope-labeling studies (e.g., ¹⁸O tracing) or computational DFT simulations can map transition states and electron flow .
Q. How does structural modification of the oxazolone core influence biological activity?
- Structure-Activity Relationship (SAR) : Introduce substituents at the 2-methyl or arylidene positions to modulate lipophilicity and target binding. For example, electron-withdrawing groups (e.g., -NO₂) on the benzylidene moiety enhance antimicrobial activity in related oxazolones .
- Testing Framework : Use in vitro assays (MIC against S. aureus, E. coli) and molecular docking to correlate substituent effects with enzyme inhibition (e.g., dihydrofolate reductase) .
Q. What strategies validate the compound’s potential in materials science applications?
- Electronic Properties : Characterize charge-transfer behavior via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λmax shifts in polar solvents). Derivatives with extended conjugation (e.g., pyrenyl substituents) show promise as organic semiconductors .
- Device Integration : Test thin-film conductivity in OFETs (organic field-effect transistors) using spin-coated samples .
Data Contradiction and Reproducibility
Q. Why do biological activity results vary across studies, and how can reproducibility be improved?
- Critical Factors : Discrepancies arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) or cell line variability. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Meta-Analysis : Perform systematic reviews of existing data to identify confounding variables (e.g., solvent used in bioassays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
